molecular formula C18H28O3 B12902795 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran CAS No. 51079-77-7

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran

Cat. No.: B12902795
CAS No.: 51079-77-7
M. Wt: 292.4 g/mol
InChI Key: ZKSWZCYKKKHZAB-UHFFFAOYSA-N
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Description

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a benzofuran core substituted with a methoxy-methyloctyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,3-dihydrobenzofuran with 6-methoxy-6-methyloctan-2-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyloctan-2-one
  • 6-Decyloxan-2-one
  • 6-Hepten-2-one oxime

Uniqueness

6-((6-Methoxy-6-methyloctan-2-yl)oxy)-2,3-dihydrobenzofuran stands out due to its unique structural features, which confer distinct chemical and physical properties

Properties

CAS No.

51079-77-7

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

6-(6-methoxy-6-methyloctan-2-yl)oxy-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C18H28O3/c1-5-18(3,19-4)11-6-7-14(2)21-16-9-8-15-10-12-20-17(15)13-16/h8-9,13-14H,5-7,10-12H2,1-4H3

InChI Key

ZKSWZCYKKKHZAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)OC1=CC2=C(CCO2)C=C1)OC

Origin of Product

United States

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